1-(4-Amino-2-(phenylamino)thiazol-5-yl)ethanone
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Overview
Description
1-(4-Amino-2-(phenylamino)thiazol-5-yl)ethanone is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-2-(phenylamino)thiazol-5-yl)ethanone typically involves the reaction of 2-aminothiazole with phenyl isothiocyanate, followed by acetylation. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
1-(4-Amino-2-(phenylamino)thiazol-5-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
1-(4-Amino-2-(phenylamino)thiazol-5-yl)ethanone has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(4-Amino-2-(phenylamino)thiazol-5-yl)ethanone involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or modulate receptors, leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-(2-Amino-4-methylthiazol-5-yl)ethanone: Similar structure but with a methyl group instead of a phenyl group.
1-(4-Methyl-2-(phenylamino)-1,3-thiazol-5-yl)ethanone: Similar structure but with a methyl group on the thiazole ring.
Uniqueness
1-(4-Amino-2-(phenylamino)thiazol-5-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in medicinal chemistry and industrial processes .
Properties
CAS No. |
13807-14-2 |
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Molecular Formula |
C11H11N3OS |
Molecular Weight |
233.29 g/mol |
IUPAC Name |
1-(4-amino-2-anilino-1,3-thiazol-5-yl)ethanone |
InChI |
InChI=1S/C11H11N3OS/c1-7(15)9-10(12)14-11(16-9)13-8-5-3-2-4-6-8/h2-6H,12H2,1H3,(H,13,14) |
InChI Key |
ZYCCMMGEMIRHJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)NC2=CC=CC=C2)N |
Origin of Product |
United States |
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